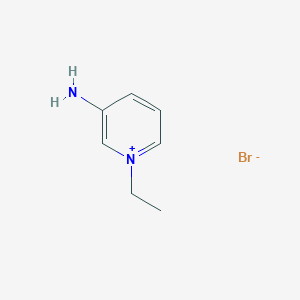
2-Formyl-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C10H7NO It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group
Preparation Methods
2-Formyl-3-phenylprop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the reaction of benzaldehyde with malononitrile in the presence of a base to form the desired product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis with higher yields and purity.
Chemical Reactions Analysis
2-Formyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
2-Formyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
2-Formyl-3-phenylprop-2-enenitrile can be compared with other similar compounds, such as cinnamaldehyde and benzaldehyde. Unlike cinnamaldehyde, which lacks the nitrile group, this compound has enhanced reactivity and potential for forming a wider range of derivatives. Benzaldehyde, on the other hand, lacks the conjugated double bond present in this compound, making the latter more versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
214540-67-7 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-formyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6,8H |
InChI Key |
MIKUEHDPEIQKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



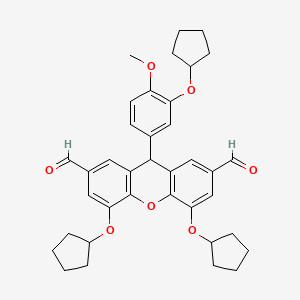
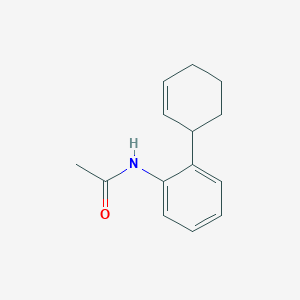
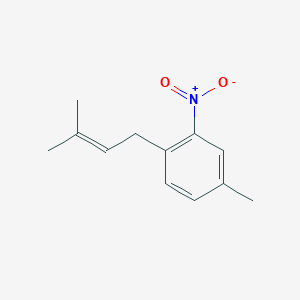
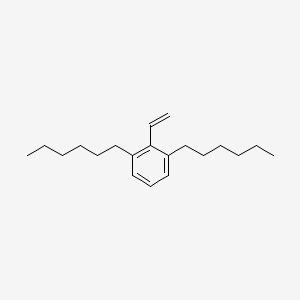
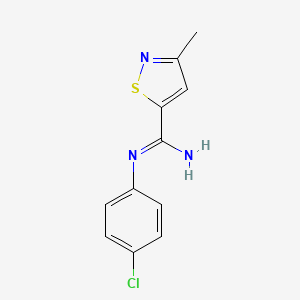
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
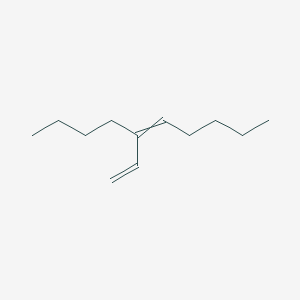
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
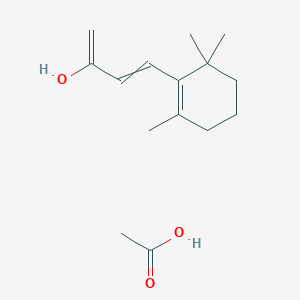

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
